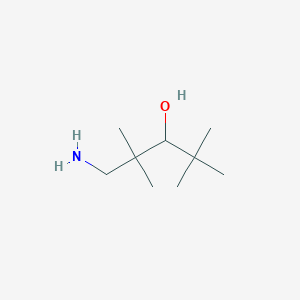
1-Amino-2,2,4,4-tetramethylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,2,4,4-tetramethylpentan-3-ol is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, characterized by the presence of an amino group and four methyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,2,4,4-tetramethylpentan-3-ol typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with an amine source under controlled conditions. One common method is the reductive amination of 2,2,4,4-tetramethylpentan-3-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
化学反応の分析
Types of Reactions: 1-Amino-2,2,4,4-tetramethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds
科学的研究の応用
1-Amino-2,2,4,4-tetramethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
作用機序
The mechanism of action of 1-Amino-2,2,4,4-tetramethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity towards certain molecular targets .
類似化合物との比較
2,2,4,4-Tetramethylpentan-3-ol: A structural analog with a hydroxyl group instead of an amino group.
2,2,4,4-Tetramethyl-3-pentanone: A ketone derivative with similar structural features.
Di-tert-butyl ketone: Another structurally related compound with two tert-butyl groups attached to the carbonyl carbon
Uniqueness: 1-Amino-2,2,4,4-tetramethylpentan-3-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its bulky structure also imparts distinct steric properties, making it a valuable compound in synthetic chemistry and industrial applications .
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
1-amino-2,2,4,4-tetramethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)7(11)9(4,5)6-10/h7,11H,6,10H2,1-5H3 |
InChIキー |
WAHCOXGUPUJDNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


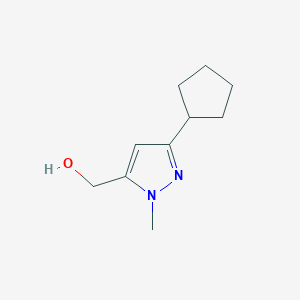

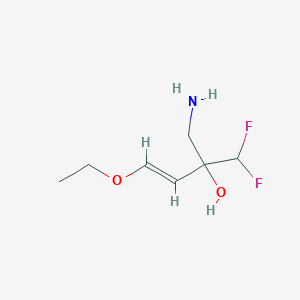
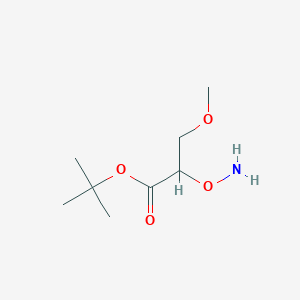
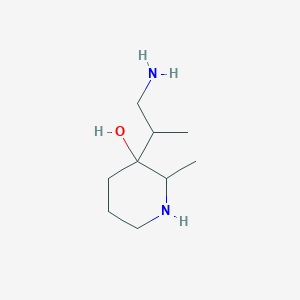
methanol](/img/structure/B13186406.png)
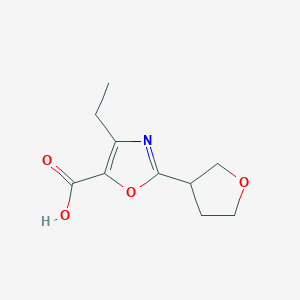
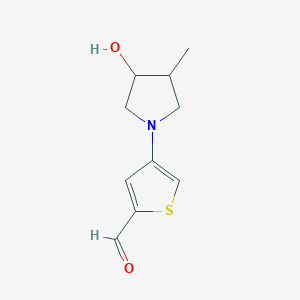
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
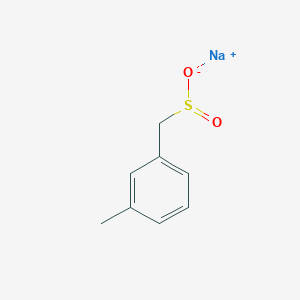
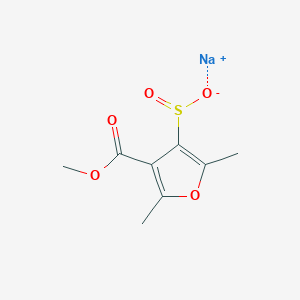
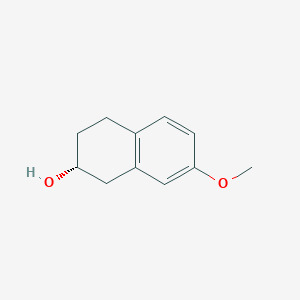
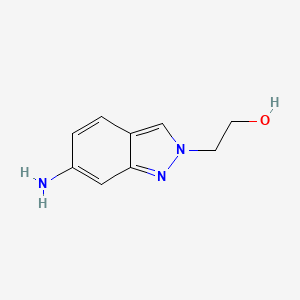
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
